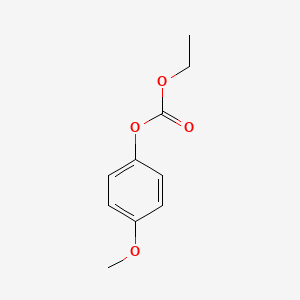

Ethyl 4-methoxyphenyl carbonate

説明

Ethyl 4-methoxyphenyl carbonate is an organic carbonate ester characterized by a methoxyphenyl group attached to a carbonate backbone with an ethyl ester moiety. These compounds are typically synthesized via reactions involving chloroformate derivatives and phenolic substrates under basic conditions ().

Carbonates like ethyl 4-methoxyphenyl carbonate are often employed in organic synthesis as protective groups for alcohols or phenols, intermediates in pharmaceutical manufacturing, or precursors for polymer chemistry ().

特性

CAS番号 |

22719-84-2 |

|---|---|

分子式 |

C10H12O4 |

分子量 |

196.20 g/mol |

IUPAC名 |

ethyl (4-methoxyphenyl) carbonate |

InChI |

InChI=1S/C10H12O4/c1-3-13-10(11)14-9-6-4-8(12-2)5-7-9/h4-7H,3H2,1-2H3 |

InChIキー |

GBSOFIMKLOZOHN-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)OC1=CC=C(C=C1)OC |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between ethyl 4-methoxyphenyl carbonate and related compounds:

Key Differences :

Reactivity: Ethyl (4-formyl-3-methoxyphenyl) carbonate contains a reactive aldehyde group, making it suitable for condensation reactions (e.g., forming imines or hydrazones) . In contrast, ethyl 4-methoxycinnamate (an acrylate ester) undergoes conjugate additions or polymerization due to its α,β-unsaturated system . The azide group in ethyl (E)-4-azido-4-(4-methoxyphenyl)but-2-enoate enables click chemistry (e.g., Huisgen cycloaddition), which is absent in other analogs .

Synthetic Utility :

- Compounds like ethyl 4-methoxyphenyl carbonate and its formyl derivative are synthesized using chloroformate reagents under mild conditions (room temperature, anhydrous bases) , whereas azido derivatives require multistep sequences involving propiolate intermediates .

Applications :

- Ethyl 4-methoxycinnamate is commercialized for UV protection , while carbonate derivatives are primarily research-oriented, serving as intermediates or protective groups (e.g., in peptide synthesis) .

Research Findings and Data

Thermal and Solubility Properties :

- Ethyl (4-formyl-3-methoxyphenyl) carbonate is a colorless solid with a melting point range typical of aromatic carbonates (analogous compounds: 96–100°C, ).

Spectroscopic Data :

- ¹H NMR : Methoxy protons in these compounds resonate at δ ~3.8–3.9 ppm, while carbonate or ester carbonyls appear at δ ~150–160 ppm in ¹³C NMR ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。